molecular formula C26H23NO3 B2357608 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923132-85-8

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No. B2357608
CAS RN: 923132-85-8
M. Wt: 397.474
InChI Key: BYOZGVAARRVLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, also known as BML-210, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic properties.

Scientific Research Applications

Polymer Science and Material Properties

Research in polymer science has explored compounds with structural similarities to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, focusing on the synthesis and properties of novel polyamides with potential applications in high-performance materials. For instance, Hsiao et al. (2000) synthesized polyamides incorporating 4-tert-butylphenyl units, demonstrating their noncrystalline nature, excellent solubility in polar solvents, and superior thermal stability with glass transition temperatures above 200°C and 10% weight loss temperatures exceeding 480°C. These materials are promising for advanced applications due to their combination of flexibility, toughness, and thermal resistance (Hsiao, Yang, & Chen, 2000).

Catalysis and Synthetic Applications

In the realm of catalysis and synthetic organic chemistry, research has focused on the development of novel ligands and catalytic systems involving tert-butylphenyl units for asymmetric synthesis and hydrogenation reactions. For example, Imamoto et al. (2012) reported the synthesis of chiral phosphine ligands with tert-butylmethylphosphino groups, showcasing their application in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This work highlights the utility of these ligands in synthesizing chiral pharmaceutical ingredients, offering a significant advancement in the field of asymmetric catalysis (Imamoto et al., 2012).

Synthetic Organic Chemistry

In synthetic organic chemistry, the versatility of tert-butylphenyl and related structures in facilitating novel synthetic routes and constructing complex molecules has been demonstrated. Jasch et al. (2012) explored the reactivity of tert-butyl phenylazocarboxylates, highlighting their utility as building blocks for creating azocarboxamides and modifying benzene rings through radical reactions. This research underscores the potential of such compounds in expanding the toolbox for synthetic chemists, enabling the generation of novel structures with diverse functional groups (Jasch, Höfling, & Heinrich, 2012).

Mechanism of Action

properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-26(2,3)19-11-9-17(10-12-19)24-16-22(28)21-15-20(13-14-23(21)30-24)27-25(29)18-7-5-4-6-8-18/h4-16H,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOZGVAARRVLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.